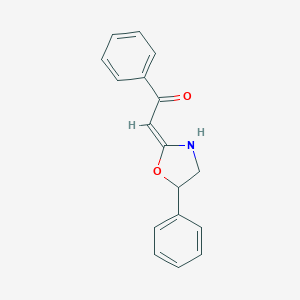
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PID, and its molecular formula is C19H13NO2. PID is a heterocyclic compound that contains both a five-membered oxazolidine ring and an indene ring. It has a molecular weight of 287.31 g/mol and a melting point of 236-238°C.
Mechanism of Action
The mechanism of action of PID is not well understood. However, it is believed that the presence of the oxazolidine ring in the molecule enhances its electron-accepting ability, making it suitable for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PID. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Advantages and Limitations for Lab Experiments
The advantages of using PID in lab experiments include its high yield synthesis method, non-toxicity, and potential applications in organic electronics. However, its limitations include the lack of information on its mechanism of action and limited studies on its biochemical and physiological effects.
Future Directions
There are several future directions for research on PID. Some of these include:
1. Further studies on the mechanism of action of PID to better understand its electron-accepting ability and potential applications in organic electronics.
2. Investigation of the potential applications of PID in other fields such as catalysis and medicinal chemistry.
3. Synthesis of novel derivatives of PID to improve its performance in organic electronics.
4. Studies on the toxicity of PID and its potential impact on the environment.
Conclusion:
In conclusion, 2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a promising compound that has potential applications in various fields of science. Its efficient synthesis method, non-toxicity, and potential applications in organic electronics make it an attractive compound for further research. However, more studies are needed to better understand its mechanism of action and potential impact on the environment.
Synthesis Methods
The synthesis method of PID involves the reaction between 2-phenylindene-1,3-dione and N-phenylglycine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This method is efficient and straightforward, making it suitable for large-scale production.
Scientific Research Applications
PID has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. PID has been used as a building block for the synthesis of novel organic semiconductors, which have shown excellent performance in organic field-effect transistors and organic photovoltaics.
properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(5-phenyl-1,3-oxazolidin-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-16-12-8-4-5-9-13(12)17(21)15(16)18-19-10-14(22-18)11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
InChI Key |
WZPZAXAXBRIIFB-UHFFFAOYSA-N |
SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)



![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)

![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
